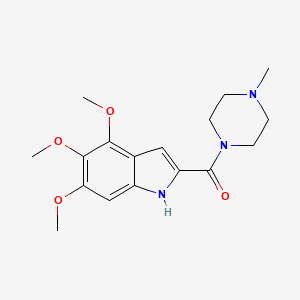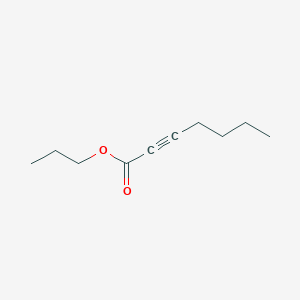![molecular formula C24H24N4Na2O10 B14156060 disodium;2-amino-4-[4-[2-[[1-[carboxylato-(4-hydroxyphenyl)methyl]-3-formamido-2-oxoazetidin-3-yl]amino]-1-hydroxy-2-oxoethyl]phenoxy]butanoate CAS No. 101757-60-2](/img/structure/B14156060.png)
disodium;2-amino-4-[4-[2-[[1-[carboxylato-(4-hydroxyphenyl)methyl]-3-formamido-2-oxoazetidin-3-yl]amino]-1-hydroxy-2-oxoethyl]phenoxy]butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium;2-amino-4-[4-[2-[[1-[carboxylato-(4-hydroxyphenyl)methyl]-3-formamido-2-oxoazetidin-3-yl]amino]-1-hydroxy-2-oxoethyl]phenoxy]butanoate is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, carboxylato, hydroxy, and formamido groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of disodium;2-amino-4-[4-[2-[[1-[carboxylato-(4-hydroxyphenyl)methyl]-3-formamido-2-oxoazetidin-3-yl]amino]-1-hydroxy-2-oxoethyl]phenoxy]butanoate involves several steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the azetidinone ring: This step involves the reaction of a suitable β-lactam precursor with a formamido group under controlled conditions.
Attachment of the hydroxyphenyl group: The hydroxyphenyl group is introduced through a nucleophilic substitution reaction, where a hydroxyphenyl halide reacts with the azetidinone intermediate.
Introduction of the butanoate moiety: The butanoate group is attached via esterification, where the carboxylato group reacts with an alcohol under acidic conditions.
Final assembly: The final compound is assembled through a series of condensation reactions, where the amino and hydroxy groups react with the appropriate intermediates.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Purification steps, including crystallization and chromatography, are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Disodium;2-amino-4-[4-[2-[[1-[carboxylato-(4-hydroxyphenyl)methyl]-3-formamido-2-oxoazetidin-3-yl]amino]-1-hydroxy-2-oxoethyl]phenoxy]butanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy and amino groups can be oxidized to form corresponding oxo and nitro derivatives.
Reduction: The formamido group can be reduced to an amino group under mild conditions.
Substitution: The hydroxyphenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Oxo and nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted hydroxyphenyl derivatives.
Applications De Recherche Scientifique
Disodium;2-amino-4-[4-[2-[[1-[carboxylato-(4-hydroxyphenyl)methyl]-3-formamido-2-oxoazetidin-3-yl]amino]-1-hydroxy-2-oxoethyl]phenoxy]butanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its multiple functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of disodium;2-amino-4-[4-[2-[[1-[carboxylato-(4-hydroxyphenyl)methyl]-3-formamido-2-oxoazetidin-3-yl]amino]-1-hydroxy-2-oxoethyl]phenoxy]butanoate involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to bind to various enzymes and receptors, modulating their activity. For example, the hydroxyphenyl group can interact with active sites of enzymes, while the azetidinone ring can inhibit enzyme activity by mimicking natural substrates.
Comparaison Avec Des Composés Similaires
Disodium;2-amino-4-[4-[2-[[1-[carboxylato-(4-hydroxyphenyl)methyl]-3-formamido-2-oxoazetidin-3-yl]amino]-1-hydroxy-2-oxoethyl]phenoxy]butanoate can be compared with similar compounds such as:
Disodium 2-amino-4-[4-[2-[[1-[carboxylato-(4-hydroxyphenyl)methyl]-3-formamido-2-oxoazetidin-3-yl]amino]-1-hydroxy-2-oxoethyl]phenoxy]acetate: Similar structure but with an acetate group instead of a butanoate group.
Disodium 2-amino-4-[4-[2-[[1-[carboxylato-(4-hydroxyphenyl)methyl]-3-formamido-2-oxoazetidin-3-yl]amino]-1-hydroxy-2-oxoethyl]phenoxy]propanoate: Similar structure but with a propanoate group instead of a butanoate group.
The uniqueness of this compound lies in its specific combination of functional groups and the length of the butanoate chain, which can influence its reactivity and interactions with biological targets.
Propriétés
Numéro CAS |
101757-60-2 |
|---|---|
Formule moléculaire |
C24H24N4Na2O10 |
Poids moléculaire |
574.4 g/mol |
Nom IUPAC |
disodium;2-amino-4-[4-[2-[[1-[carboxylato-(4-hydroxyphenyl)methyl]-3-formamido-2-oxoazetidin-3-yl]amino]-1-hydroxy-2-oxoethyl]phenoxy]butanoate |
InChI |
InChI=1S/C24H26N4O10.2Na/c25-17(21(33)34)9-10-38-16-7-3-14(4-8-16)19(31)20(32)27-24(26-12-29)11-28(23(24)37)18(22(35)36)13-1-5-15(30)6-2-13;;/h1-8,12,17-19,30-31H,9-11,25H2,(H,26,29)(H,27,32)(H,33,34)(H,35,36);;/q;2*+1/p-2 |
Clé InChI |
ZVUZBVQILVFDAJ-UHFFFAOYSA-L |
SMILES canonique |
C1C(C(=O)N1C(C2=CC=C(C=C2)O)C(=O)[O-])(NC=O)NC(=O)C(C3=CC=C(C=C3)OCCC(C(=O)[O-])N)O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


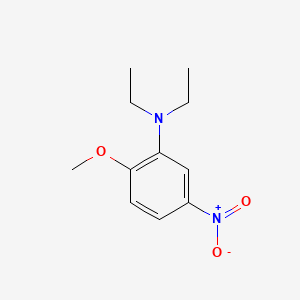
![N-[(4-Methylphenyl)methylene]methanamine](/img/structure/B14155987.png)
![8-Azabicyclo[4.3.1]decan-10-ol, 8-methyl-10-phenyl-](/img/structure/B14155990.png)
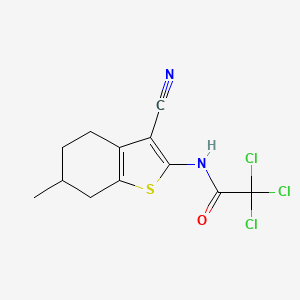
![1-Mercapto-4-(4-methoxy-phenyl)-7,8-dihydro-4H,6H-9-thia-2,3,4,9b-tetraaza-cyclopenta[b]-as-indace n-5-one](/img/structure/B14155999.png)
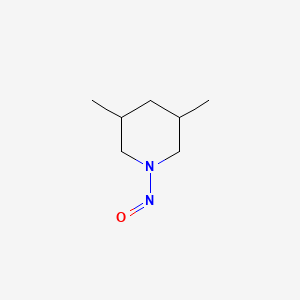
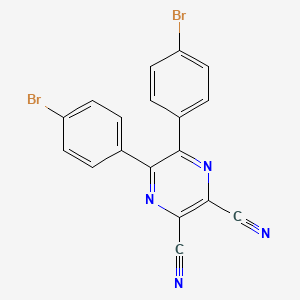

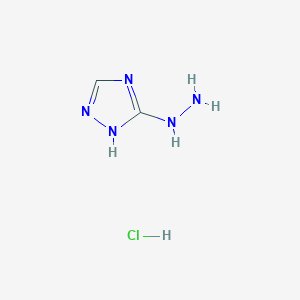

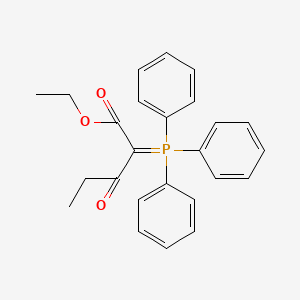
![2-(5-amino-2H-tetrazol-2-yl)-N'-{(1E,2E)-2-methyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-ylidene}acetohydrazide](/img/structure/B14156052.png)
